molecular formula C23H19ClFN3O3S B2570992 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide CAS No. 1031575-35-5

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2570992
CAS No.: 1031575-35-5
M. Wt: 471.93
InChI Key: WWDOLJKPZZATFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C23H19ClFN3O3S and an average mass of 471.932 Da .

Scientific Research Applications

Structure-Activity Relationships in Drug Discovery

One study delves into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on metabolic stability improvements through heterocyclic analogues. This research identifies compounds with similar in vitro potency and in vivo efficacy to existing inhibitors, showcasing the chemical's role in drug development for cancer treatment and metabolic disorders (Stec et al., 2011).

Anticancer Activity

Another study highlights the cytotoxic activity of novel sulfonamide derivatives, including this compound, against breast and colon cancer cell lines. This suggests its potential as a chemotherapeutic agent, indicating the importance of sulfonamide derivatives in designing anticancer drugs (Ghorab et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on bioactive benzothiazolinone acetamide analogs encompasses spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. This work demonstrates the compound's applicability in dye-sensitized solar cells (DSSCs) and its potential in photovoltaic cells due to good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Antimicrobial and Antifungal Properties

The synthesis and antimicrobial activity of sulfide and sulfone derivatives related to this compound reveal efficacy against bacteria and fungi. Such studies contribute to the development of new antimicrobial agents, highlighting the role of these compounds in addressing drug-resistant infections (Badiger et al., 2013).

Neurological Applications

Explorations into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET) indicate potential applications in neurodegenerative disorders. This underscores the compound's utility in developing imaging agents for neurological health (Fookes et al., 2008).

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c1-2-15-7-10-17(11-8-15)26-22(29)14-28-27-23(18-5-3-4-6-20(18)25)19-13-16(24)9-12-21(19)32(28,30)31/h3-13H,2,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDOLJKPZZATFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.